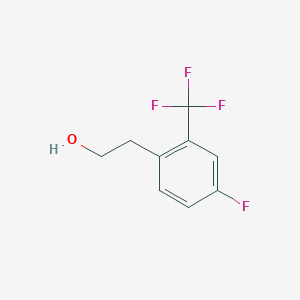

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol

CAS No.: 1000521-36-7

Cat. No.: VC8033370

Molecular Formula: C9H8F4O

Molecular Weight: 208.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000521-36-7 |

|---|---|

| Molecular Formula | C9H8F4O |

| Molecular Weight | 208.15 g/mol |

| IUPAC Name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |

| Standard InChI | InChI=1S/C9H8F4O/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5,14H,3-4H2 |

| Standard InChI Key | CSSSHEINPOXUBN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CCO |

| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CCO |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol belongs to the class of halogenated benzeneethanol derivatives. Its IUPAC name, 2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol, reflects the substitution pattern on the aromatic ring: a fluorine atom at the para position and a trifluoromethyl group at the ortho position relative to the ethanol side chain . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1000521-36-7 |

| Molecular Formula | C₉H₈F₄O |

| Molecular Weight | 208.15 g/mol |

| SMILES Notation | C1=CC(=C(C=C1F)C(F)(F)F)CCO |

| InChI Key | CSSSHEINPOXUBN-UHFFFAOYSA-N |

The compound’s 3D conformation reveals a planar aromatic ring with the ethanol side chain adopting a staggered configuration, minimizing steric hindrance between the hydroxyl group and trifluoromethyl substituent .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multi-step halogenation and reduction reactions. A representative pathway, adapted from patent US8946479B2, proceeds as follows :

-

Friedel-Crafts Acylation:

Reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with acetyl chloride in the presence of AlCl₃ yields 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetophenone. -

Reduction of Ketone to Alcohol:

The acetophenone intermediate is reduced using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF), producing the target ethanol derivative.

Optimization Challenges

Key challenges include minimizing byproducts such as 1-(4-fluorophenyl)-2-phenyl ethanone, which can form via electrophilic side reactions during nucleophilic substitutions . Solvent selection (e.g., acetone or methylene chloride) and temperature control (55–60°C) are critical for achieving yields >70% .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Boiling Point | 204.8 ± 35.0 °C (Predicted) | |

| Melting Point | Not Reported | – |

| Solubility | Miscible in polar solvents | |

| Density | ~1.35 g/cm³ (Estimated) | – |

The compound’s solubility in organic solvents like ethanol and acetone facilitates its use in liquid-phase reactions . Its predicted boiling point suggests suitability for distillation purification under reduced pressure .

Stability and Reactivity

-

Thermal Stability: Stable below 150°C; decomposes at higher temperatures, releasing HF and CO₂.

-

Hydrolytic Sensitivity: The -CF₃ group resists hydrolysis, but the hydroxyl group may undergo esterification or oxidation under acidic conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing trifluoromethyl-containing drugs, enhancing metabolic stability and membrane permeability. Potential derivatives include:

-

Antidepressants: Analogues of fluoxetine (Prozac®) with improved pharmacokinetics.

-

Antimicrobials: Fluorinated β-lactam antibiotics resistant to enzymatic degradation .

Agrochemical Development

Incorporation into herbicides and pesticides leverages the electron-withdrawing effects of -CF₃ to disrupt plant enzymatic pathways. Field trials demonstrate efficacy against glyphosate-resistant weeds.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

-

Green Chemistry Approaches: Replacing halogenated solvents with ionic liquids or supercritical CO₂ .

-

Biological Screening: Evaluating antimicrobial and anticancer activity in in vitro models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume